Methyl 2-methylisoindole-1-carboxylate
Description
Methyl 2-methylisoindole-1-carboxylate is a heterocyclic organic compound featuring an isoindole core substituted with a methyl group at the 2-position and a methoxycarbonyl group at the 1-position. Isoindole derivatives are of interest in medicinal chemistry and materials science due to their aromaticity and functional versatility .
Properties
IUPAC Name |
methyl 2-methylisoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-7-8-5-3-4-6-9(8)10(12)11(13)14-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYQELNAGKSIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=CC2=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10314842 | |
| Record name | Methyl 2-methyl-2H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56365-72-1 | |
| Record name | NSC289127 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-methyl-2H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10314842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents significantly influences physicochemical properties. For example:
- isoindole). Its synthesis involves oxidation of a tetrahydro-pyridoindole precursor with KMnO₄, yielding a planar aromatic system with distinct NMR shifts (e.g., δ 9.17 ppm for C(4)H) .
- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9) replaces the methoxycarbonyl with a carboxylic acid group and introduces a chloro substituent. This enhances polarity and hydrogen-bonding capacity, affecting solubility and biological activity .
Melting Points and Stability
- Methyl 1-methyl-β-carboline-3-carboxylate exhibits a melting point >200°C, attributed to strong intermolecular π-π stacking in its crystalline form .
- 7-Methoxy-1H-indole-3-carboxylic acid (CAS 128717-77-1) has a melting point of 199–201°C, comparable to isoindole derivatives, but its methoxy group may reduce thermal stability compared to methyl-substituted analogs .
Table: Key Properties of Comparable Compounds
| Compound Name | Core Structure | Substituents | CAS RN | Melting Point (°C) | Purity/Synthesis Yield |
|---|---|---|---|---|---|
| Methyl 2-methylisoindole-1-carboxylate | Isoindole | 2-CH₃, 1-COOCH₃ | Not provided | Data unavailable | Data unavailable |
| Methyl 1-methyl-β-carboline-3-carboxylate | β-Carboline | 1-CH₃, 3-COOCH₃ | - | >200 | 71.3% |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | Indole | 3-CH₃, 2-COOH, 7-Cl | 16381-48-9 | Not reported | 100% (pure substance) |
| 7-Methoxy-1H-indole-3-carboxylic acid | Indole | 3-COOH, 7-OCH₃ | 128717-77-1 | 199–201 | >97.0% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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